
2-Cyclopropyl-2-phenylacetic acid
Overview
Description
2-Cyclopropyl-2-phenylacetic acid is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of a cyclopropyl group and a phenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with phenylacetic acid in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, chlorine, or nitrating agents.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Cyclopropyl-2-phenylacetic acid is primarily investigated for its potential therapeutic properties. Studies have indicated that it may exhibit:
- Anti-inflammatory Activity : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition is significant for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs .
- Neuroprotective Effects : Research suggests that this compound may interact with GABA receptors, potentially influencing neurotransmission and offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules that may have enhanced biological activities or novel properties. Its structural features allow for various modifications that can lead to the development of new pharmaceuticals.
The biological activity of this compound has been explored through various assays:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the growth of certain cancer cell lines. For example, in vitro assays have demonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
- Anti-inflammatory Effects : In animal models, administration of the compound has resulted in reduced paw swelling and inflammatory markers compared to control groups, indicating its potential utility in treating arthritis and other inflammatory conditions .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving carrageenan-induced edema in rats, administration of 30 mg/kg of this compound resulted in a significant reduction in paw swelling compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues, supporting its anti-inflammatory potential .
Case Study 2: Antitumor Activity
A study examining the effects of the compound on MCF7 breast cancer cells revealed a dose-dependent reduction in cell viability, with IC50 values around 5 µM after 48 hours of treatment. This indicates promising antitumor properties that warrant further investigation into its mechanisms and potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylacetic acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylacetic acid: Similar structure but lacks the phenyl group.
2-Phenylpropionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness: 2-Cyclopropyl-2-phenylacetic acid is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry.
Biological Activity
2-Cyclopropyl-2-phenylacetic acid (CPPA) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of CPPA, exploring its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
CPPA has the molecular formula and features both a cyclopropyl and a phenyl group attached to an acetic acid moiety. This unique structure contributes to its distinct chemical properties and biological interactions.
The biological activity of CPPA is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system. It acts as an antagonist at metabotropic glutamate receptors (mGluRs), specifically showing potent activity at group II and III mGluR subtypes. The compound exhibits approximately 20-fold selectivity for group III over group II mGluRs, with IC50 values of 2.2 nM and 46.2 nM, respectively .
Pharmacological Effects
Research indicates that CPPA has several pharmacological effects, including:
- Neuroprotective Properties : CPPA has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It may influence neurotransmission by modulating glutamate signaling, which is crucial in neuronal health .
- Anticancer Activity : Preliminary studies suggest that CPPA may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown the ability to induce apoptosis in melanoma cells by generating reactive oxygen species and disrupting mitochondrial function .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could have implications in treating various inflammatory conditions.
Case Studies
Several studies have explored the biological activity of CPPA:
- Study on Neuroprotection : In a study examining the effects of CPPA on neuronal cells, it was found that the compound significantly reduced cell death induced by oxidative stress. This suggests a potential role for CPPA in protecting neurons from damage associated with neurodegenerative diseases.
- Anticancer Research : A study focused on melanoma cell lines demonstrated that CPPA induced significant apoptosis through mechanisms involving mitochondrial dysfunction and upregulation of pro-apoptotic factors. The compound's ability to selectively target cancer cells while sparing non-tumorigenic cells highlights its therapeutic potential .
- Inflammation Model : In an animal model of inflammation, administration of CPPA resulted in reduced markers of inflammation and pain behavior, indicating its potential use as an anti-inflammatory agent.
Comparative Analysis
To better understand the uniqueness of CPPA, it is beneficial to compare it with similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
Phenylacetic Acid | Lacks cyclopropyl group | Mild anti-inflammatory effects |
Cyclopropylacetic Acid | Lacks phenyl group | Limited neuroprotective effects |
2-Phenylpropionic Acid | Propionic acid moiety | Analgesic properties |
CPPA | Cyclopropyl + phenyl groups | Potent mGluR antagonist; neuroprotective; anticancer activity |
Properties
IUPAC Name |
2-cyclopropyl-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNWSBTADSMIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5689-18-9 | |
Record name | 2-cyclopropyl-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.